Methyl 3-fluoroisonicotinate
CAS No.: 876919-08-3
Cat. No.: VC2814274
Molecular Formula: C7H6FNO2
Molecular Weight: 155.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 876919-08-3 |
---|---|
Molecular Formula | C7H6FNO2 |
Molecular Weight | 155.13 g/mol |
IUPAC Name | methyl 3-fluoropyridine-4-carboxylate |
Standard InChI | InChI=1S/C7H6FNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3 |
Standard InChI Key | KAXQMQPQJSMLLM-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=NC=C1)F |
Canonical SMILES | COC(=O)C1=C(C=NC=C1)F |
Introduction
Structural and Molecular Characteristics
Methyl 3-fluoroisonicotinate belongs to the family of fluorinated heterocyclic compounds, characterized by its pyridine backbone with strategic substitutions. The IUPAC name for this compound is methyl 3-fluoropyridine-4-carboxylate, reflecting its ester functional group and fluorine substituent. Key structural identifiers include:
The fluorine atom at the 3-position introduces electron-withdrawing effects, enhancing the electrophilicity of adjacent carbon atoms. This property facilitates nucleophilic substitution reactions, making the compound a versatile building block for synthesizing complex molecules . The methyl ester group further contributes to its solubility in organic solvents, which is critical for reaction optimization in industrial settings .
Synthetic Routes and Methodologies
Nucleophilic Aromatic Substitution
The most efficient synthesis involves nucleophilic aromatic substitution of methyl 3-nitroisonicotinate (1) with cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) . Under reflux conditions, the nitro group is replaced by fluoride, yielding methyl 3-fluoroisonicotinate (2) in 38% yield (Table 1). This method bypasses traditional diazonium salt intermediates, streamlining production .
Table 1: Optimal Reaction Conditions for Fluorination
Parameter | Value | Source |
---|---|---|
Substrate | Methyl 3-nitroisonicotinate | |
Fluorinating Agent | CsF | |
Solvent | DMSO | |
Temperature | Reflux (≈189°C) | |
Reaction Time | 1.5 hours | |
Yield | 38% |
Industrial-Scale Production
Industrial processes employ continuous flow reactors to enhance yield and purity. Automated systems regulate temperature and reagent stoichiometry, minimizing side reactions such as over-fluorination or ester hydrolysis . Post-synthesis purification via fractional distillation or chromatography ensures >95% purity, meeting pharmaceutical-grade standards .
Physicochemical Properties
Methyl 3-fluoroisonicotinate exhibits the following properties:
The compound’s moderate lipophilicity (LogP = 0.8) balances solubility in polar aprotic solvents (e.g., acetonitrile, DMSO) and nonpolar media, enabling diverse reaction conditions . Storage under inert gas (argon or nitrogen) at 2–8°C prevents ester degradation .
Chemical Reactivity and Applications
Pharmaceutical Intermediate
Methyl 3-fluoroisonicotinate serves as a precursor to fluorinated drug candidates. For example:
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Anticancer Agents: Derivatives inhibit kinases involved in tumor proliferation . A 2024 study demonstrated that fluorinated pyridines enhance binding affinity to ATP pockets in kinases by 3-fold compared to non-fluorinated analogs .
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Radiopharmaceuticals: The compound’s fluorine atom is isotopic with , enabling its use in positron emission tomography (PET) tracers. A 2017 protocol synthesized -labeled analogs for imaging demyelination .
Agrochemical Development
Fluorinated pyridines improve pesticide stability against environmental degradation. Methyl 3-fluoroisonicotinate derivatives exhibit 50% higher half-lives in soil compared to chlorine-substituted counterparts, reducing application frequency .
Coupling Reactions
The compound participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures. Palladium catalysts mediate couplings with boronic acids, yielding ligands for catalytic systems or materials science applications .
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